Product packaging for Bicyclo[3.1.0]hexan-2-ol(Cat. No.:CAS No. 41413-37-0)

Bicyclo[3.1.0]hexan-2-ol

Cat. No.: B8817142
CAS No.: 41413-37-0
M. Wt: 98.14 g/mol
InChI Key: DXESCHCZVDAYPL-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-2-ol is a synthetically valuable chemical scaffold, particularly renowned for its application in medicinal chemistry and nucleoside research. Its rigid, bicyclic structure serves as a versatile building block for constructing conformationally locked nucleoside and nucleotide analogues . These analogues are pivotal in biophysical and pharmaceutical studies, as the locked structure helps in understanding the specific sugar puckering (North or South conformation) required for effective interaction with enzymes like viral reverse transcriptases and cellular kinases . This makes this compound a critical intermediate in the development of novel antiviral and anticancer agents, providing researchers with a tool to probe enzyme mechanisms and optimize drug recognition . Furthermore, the core bicyclo[3.1.0]hexane motif is a key feature in advanced drug discovery projects, such as the development of potent agonists for the adenosine A3 receptor, a promising target for treating inflammation and cancer . Modern synthetic methods, including photoredox-catalyzed annulation, continue to be developed to efficiently access this pharmacologically important scaffold . This product is intended for research and development purposes only. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound responsibly and in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B8817142 Bicyclo[3.1.0]hexan-2-ol CAS No. 41413-37-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41413-37-0

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2

InChI Key

DXESCHCZVDAYPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)O

Origin of Product

United States

Strategic Synthesis of Bicyclo 3.1.0 Hexan 2 Ol and Its Enantiomers

Foundational Methodologies for Bicyclo[3.1.0]hexane Core Construction

The construction of the bicyclo[3.1.0]hexane core is central to the synthesis of bicyclo[3.1.0]hexan-2-ol. Various synthetic strategies have been devised, broadly categorized into intramolecular cyclopropanation and ring contraction/cyclization pathways.

Intramolecular Cyclopropanation Approaches

Intramolecular cyclopropanation represents a powerful strategy for the formation of the bicyclo[3.1.0]hexane ring system. This approach involves the formation of a three-membered ring by the reaction of a carbene or carbenoid with a double bond within the same molecule.

A highly efficient and stereoselective method for synthesizing bicyclo[3.1.0]hexan-2-ols involves the intramolecular cyclopropanation of unsaturated terminal epoxides mediated by Lithium 2,2,6,6-tetramethylpiperidide (LTMP). ox.ac.uknih.gov This reaction proceeds by the deprotonation of the epoxide with the strong, hindered base LTMP, leading to the formation of an α-lithiated epoxide. acs.org This intermediate then undergoes an intramolecular cyclization to form the this compound. acs.org

The reaction is highly diastereoselective, yielding trans-bicyclo[3.1.0]hexan-2-ols. acs.org For instance, the treatment of 1,2-epoxy-5-hexene (B51907) with LTMP efficiently produces trans-bicyclo[3.1.0]hexan-2-ol. organic-chemistry.org A significant advancement in this methodology is the development of a catalytic version using a catalytic amount of 2,2,6,6-tetramethylpiperidine (B32323) (TMP), which has made the synthesis scalable from grams to kilograms. ox.ac.uknih.gov This catalytic process has been successfully applied in the multi-kilogram synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one, a derivative of this compound. acs.org

The stereospecificity of this method is a key feature; enantioenriched epoxides are converted to the corresponding bicyclo[3.1.0]hexan-2-ols with excellent retention of enantiopurity. acs.orgorganic-chemistry.org This has been demonstrated in the asymmetric synthesis of natural products like (+)-β-cuparenone and (-)-sabina ketone. ox.ac.ukorganic-chemistry.org

Starting MaterialReagentProductYieldReference
1,2-epoxy-5-hexeneLTMPtrans-bicyclo[3.1.0]hexan-2-olHigh organic-chemistry.org
(R)-1,2-epoxyhex-5-eneCatalytic LTMP(1R,2R,5S)-bicyclo[3.1.0]hexan-2-olHigh acs.org

The intramolecular cyclopropanation of unsaturated diazocarbonyl compounds is a well-established method for constructing the bicyclo[3.1.0]hexane ring system. psu.edu These compounds act as precursors to carbenoids, which then undergo cyclopropanation. psu.edu However, the hazardous nature of diazo compounds has led to the exploration of safer alternatives, such as iodonium (B1229267) ylides. psu.eduunige.ch

Both methods have been successfully employed in the synthesis of enantiomerically pure bicyclo[3.1.0]hexane derivatives, often starting from chiral precursors like D-ribose. psu.edu Interestingly, the use of iodonium ylides and diazo compounds can lead to products with opposite diastereoselectivities. psu.edu Phenyliodonium ylides, in particular, have been shown to be effective substitutes for diazo compounds in transition metal-catalyzed carbenoid reactions. unige.ch

The reaction conditions for diazo compounds and iodonium ylides can differ significantly. For example, the decomposition of a diazo compound might require heating, while the corresponding iodonium ylide can react at lower temperatures in the presence of a copper catalyst. unige.ch Rhodium(II) acetate (B1210297) dimer is another effective catalyst for the carbenoid cycloaddition of diazo compounds. koreascience.kr

Precursor TypeCatalystKey FeaturesReference
Diazo CompoundsRhodium(II) acetate dimerWell-established, can be hazardous psu.edukoreascience.kr
Iodonium YlidesCopper(I) or Copper(II) triflateSafer alternative to diazo compounds, can give opposite diastereoselectivity psu.eduunige.ch

Metal-catalyzed cycloadditions of keto-carbenes represent another important route to the bicyclo[3.1.0]hexane core. An intramolecular olefin-ketocarbene cycloaddition has been utilized to access the bicyclo[3.1.0]hexane system, which serves as a conformationally locked pseudosugar in carbocyclic nucleoside analogues. nih.gov This method allows for the synthesis of complex synthons from simple starting materials. nih.gov

Gold(I)-catalyzed oxidative cyclopropanation of 1,6-enynes provides a pathway to densely functionalized bicyclo[3.1.0]hexanes with high enantioselectivity. researchgate.net This method avoids the use of hazardous α-diazo ketones by generating the α-oxo gold carbenoid intermediate in situ from the oxidation of an alkyne. researchgate.net

The intramolecular Simmons-Smith (IMSS) cyclopropanation has also been developed for the synthesis of substituted bicyclo[3.1.0]hexanes. acs.org This method involves the intramolecular cyclization of functionalized gem-diiodoalkanes containing allylic alcohols. acs.org

StrategyCatalystKey FeaturesReference
Olefin-Ketocarbene CycloadditionNot specifiedAccess to conformationally locked nucleoside analogues nih.gov
Gold-Catalyzed Alkyne Oxidation/CyclopropanationCationic Au(I)/chiral phosphoramidite (B1245037)High enantioselectivity, avoids diazo compounds researchgate.net
Intramolecular Simmons-Smith ReactionZinc CarbenoidSynthesis of substituted bicyclo[3.1.0]hexanes acs.org
Utilisation of Iodonium Ylides and Diazo Compounds in Intramolecular Cyclopropanation

Ring Contraction and Cyclization Reactions

Ring contraction and cyclization reactions offer an alternative approach to the bicyclo[3.1.0]hexane skeleton, often starting from larger ring systems.

A key example of this strategy is the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione. researchgate.netevitachem.comresearchgate.net This reaction provides the bicyclo[3.1.0]hexane ring system and is a crucial step in the synthesis of conformationally restricted analogues of sugar rings. researchgate.net The advantage of this approach is that it can provide access to both pseudo-enantiomeric forms of the target bicyclo[3.1.0]hexane from a single precursor. researchgate.net The synthesis often involves a late-stage resolution to obtain enantiomerically pure products. researchgate.netresearchgate.net

Intramolecular Simmons-Smith Cyclopropanation for Bicyclo[3.1.0]hexane Formation

A significant strategy for constructing the bicyclo[3.1.0]hexane system is through an intramolecular Simmons-Smith (IMSS) reaction. This method provides a novel pathway to substituted bicycloalkanes. nih.gov The process typically begins with the high-yield preparation of functionalized gem-diiodoalkanes that also contain allylic alcohols. nih.govacs.org

The subsequent intramolecular cyclization has proven successful for creating both bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes. nih.govacs.org The efficiency of the cyclization is dependent on the chain length, with longer chains tending to form terminal alkene products instead. nih.govacs.org The choice of reaction conditions is crucial to favor cyclopropanation over other potential reaction pathways. acs.org

A key aspect of the IMSS reaction is the ability of allylic groups to direct the zinc carbenoid, enhancing the formation of the bicyclic structure. nih.govacs.org The directing ability of various allylic groups has been studied, with an OMOM (methoxymethyl ether) group showing the greatest enhancement in the formation of bicycloheptanes. nih.govacs.org The scope of this cyclization for forming substituted bicyclo[3.1.0]hexanes is broad, tolerating substitution on both the alkene and at the allylic position, leading to high yields of the bicyclic products. nih.govacs.org Furthermore, the IMSS reaction can achieve highly diastereoselective synthesis, as demonstrated in the creation of a 5-3-5 fused tricycloalkane. nih.govacs.org

Another variation involves the intramolecular cyclopropanation of unsaturated terminal epoxides induced by lithium 2,2,6,6-tetramethylpiperidide (LTMP). thieme-connect.deorganic-chemistry.org This reaction proceeds through a chair-like transition state where an α-lithiated epoxide acts as an electrophilic carbenoid, reacting with a tethered alkene to form this compound. thieme-connect.deorganic-chemistry.org This method is highly diastereoselective and allows for the complete transfer of stereochemical information when a chiral epoxide is used. thieme-connect.de

Annulation Approaches

(3+2) Annulation of Cyclopropenes with Aminocyclopropanes using Photoredox Catalysis

A convergent approach to synthesizing bicyclo[3.1.0]hexanes that feature an all-carbon quaternary center is the (3+2) annulation of cyclopropenes with cyclopropylanilines. rsc.orgresearchgate.net This reaction is facilitated by either an organic or an iridium photoredox catalyst under blue LED irradiation. rsc.orgresearchgate.net The methodology has a broad scope, providing good yields for a variety of cyclopropene (B1174273) and cyclopropylaniline derivatives. rsc.orgresearchgate.net

A notable feature of this method is its high diastereoselectivity when using difluorocyclopropenes in conjunction with a removable substituent on the cyclopropylaniline. rsc.orgresearchgate.net This provides access to valuable building blocks for medicinal chemistry. rsc.orgresearchgate.net The reaction proceeds under mild conditions and represents a new, convergent strategy for the synthesis of these important carbocyclic scaffolds. nih.gov This photoredox-mediated (3+2) annulation between diester-substituted cyclopropenes and aminocyclopropanes is a high-yielding and broadly applicable transformation. nih.gov The use of an organic dye for the photoredox-catalyzed reaction has also been reported to be efficient. researchgate.net

Catalyst SystemYield (%)Diastereomeric Ratio (dr)
Ru(bpy)₃Cl₂789:1
Iridium Photoredox CatalystGoodHigh
Organic Photoredox CatalystGoodHigh

Table 1: Comparison of catalyst systems for the (3+2) annulation synthesis of bicyclo[3.1.0]hexanes. rsc.orgresearchgate.netvulcanchem.com

Enantioselective Synthetic Routes to Chiral this compound Derivatives

The synthesis of specific enantiomers of this compound is crucial for applications in medicinal chemistry and natural product synthesis. Enantioselective routes often employ chiral starting materials to direct the stereochemical outcome of the reaction.

Asymmetric Synthesis from Chiral Precursors

A scalable and efficient synthesis of enantiomerically pure bicyclo[3.1.0]hexan-2-one, a precursor to the corresponding alcohol, starts from the inexpensive commodity chemical (R)-epichlorohydrin. acs.orgnih.gov One route involves a four-step telescoped process to produce (1R,5S)-bicyclo[3.1.0]hexan-2-one. nih.gov

The synthesis begins with the copper-catalyzed ring-opening of (R)-epichlorohydrin with a Grignard reagent like allylmagnesium chloride to form (R)-1-chlorohex-5-en-2-ol. acs.orgacs.orgacs.org Subsequent treatment with a base, such as sodium hydroxide, mediates the epoxide ring closure to yield (R)-(+)-1,2-epoxy-5-hexene. acs.org This intermediate can then undergo an intramolecular cyclopropanation. acs.org For instance, reaction with catalytic lithium 2,2,6,6-tetramethylpiperidide (LTMP) leads to the formation of the bicyclic alcohol, (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol, which can then be oxidized to the ketone. acs.orgacs.org This process has been successfully demonstrated on a multi-kilogram scale. acs.org

Another strategy starting from (R)-epichlorohydrin involves its reaction with diethyl malonate and sodium metal, which results in a tandem alkylation followed by lactonization to produce a cyclopropane-fused γ-lactone. This intermediate can be further elaborated to access chiral bicyclo[3.1.0]hexane synthons.

Starting MaterialKey StepsProductOverall Yield (%)
(R)-Epichlorohydrin1. AllylMgCl ring-opening 2. NaOH ring closure 3. Catalytic LTMP cyclopropanation 4. Oxidation(1R,5S)-Bicyclo[3.1.0]hexan-2-one25
(R)-Epichlorohydrin1. Diethyl malonate/Na tandem alkylation/lactonizationCyclopropane-fused γ-lactone-

Table 2: Enantioselective synthesis of bicyclo[3.1.0]hexane derivatives from (R)-epichlorohydrin. nih.gov

Enantiopure epoxy alkenes serve as excellent starting materials for the highly diastereoselective synthesis of trans-bicyclo[3.1.0]hexan-2-ols. acs.org A prominent method involves the deprotonation of an enantiopure epoxy alkene, such as (R)-1,2-epoxyhex-5-ene, with a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.org This deprotonation occurs specifically trans to the β-alkyl chain, leading to an α-lithiated epoxide. acs.org

The subsequent intramolecular cyclization of the resulting carbenoid intermediate proceeds through a chair-like transition state to furnish the trans-bicyclo[3.1.0]hexan-2-ol, for example, (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol. acs.org This reaction is notable for proceeding with excellent retention of enantiopurity. acs.org The reaction conditions typically involve adding a solution of LTMP to a solution of the epoxy alkene at 0 °C, followed by warming to room temperature. acs.org A refined version of this protocol generates the precursor epoxides in situ from the corresponding chlorohydrin. acs.org While this one-pot ring closure and intramolecular cyclopropanation is effective, the yields for this two-step sequence are generally lower than for the direct cyclopropanation of the isolated epoxide. acs.org

Starting MaterialReagentsProductYield (%)
(R)-1,2-Epoxyhex-5-eneLTMP in MTBE(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol82 (assayed)
(R)-1-Chlorohex-5-en-2-olLTMP (in situ epoxide formation)(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-olLower than direct method

Table 3: Synthesis of trans-bicyclo[3.1.0]hexan-2-ols from enantiopure epoxy alkenes. acs.org

Derivations from D-Ribose and 2-Deoxy-D-Ribose

The synthesis of optically pure bicyclo[3.1.0]hexane systems can be achieved by utilizing naturally occurring chiral starting materials like sugars.

An approach starting from a D-ribose derivative employs an intramolecular cyclopropanation to form highly functionalized, optically pure bicyclo[3.1.0]hexan-2-ones. psu.edu This method is notable for its use of two different carbenoid precursor strategies—the iodonium ylide method and the diazocarbonyl method—which interestingly lead to products with opposite diastereoselectivities. psu.edu The reaction starting from a common diazo compound precursor derived from D-ribose can be directed to yield different diastereomers based on the catalyst used. psu.edu

MethodReagents/ConditionsProduct(s)Diastereomeric RatioRef
Diazo Compound Cyclopropanation Diazo compound 4 , CuI, Toluene, refluxBicyclo[3.1.0]hexan-2-one 6a and 6b 6a (54%), 6b (12%) psu.edu
Iodonium Ylide Cyclopropanation Ylide from 3 and iodosylbenzene, Cu(acac)₂, CH₂Cl₂, refluxBicyclo[3.1.0]hexan-2-one 6a and 6b 6a (16%), 6b (48%) psu.edu

Chiral Resolution Methodologies

For racemic syntheses, the separation of enantiomers is a critical step. Various methodologies have been developed to resolve racemic mixtures of this compound and its precursors.

Enzymatic methods offer high selectivity for resolving chiral compounds. A notable example is the lipase-catalyzed double-acetylation of the racemic diol, (±)-4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)this compound. acs.org This kinetic resolution effectively separates the enantiomers by selectively acetylating one over the other. acs.org The reaction yields two distinct, enantiomerically pure products: the (+)-diacetate and the unreactive (-)-monoacetate. This method is considered a general and efficient process applicable to the synthesis of all classes of 'North' bicyclo[3.1.0]hexane nucleosides, including pyrimidine (B1678525) analogues. acs.orgresearchgate.net

Starting MaterialEnzyme/ReagentProductsRef
(±)-4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)this compoundLipase(+)-diacetate 8 and (-)-monoacetate 9 acs.org

Another powerful enzymatic technique involves the use of adenosine (B11128) deaminase (ADA). This enzyme has been successfully used to resolve racemic mixtures of purine (B94841) nucleosides built upon the bicyclo[3.1.0]hexane scaffold. acs.orgresearchgate.net ADA can effectively discriminate between distinct, conformationally rigid substrates. nih.gov For instance, it deaminates the 'North' conformer, (N)-methanocarba-2'dA, approximately 100 times faster than its 'South' antipode, (S)-methanocarba-2'dA, providing a basis for their separation. nih.gov This demonstrates the enzyme's sensitivity to the rigid three-dimensional shape imposed by the bicyclic system. nih.govresearchgate.net

Chiral auxiliaries are enantiomerically pure compounds that react with a racemic mixture to form diastereomers. google.com These diastereomers have different physical properties, allowing for their separation by standard techniques like chromatography. A key strategy for the resolution of bicyclo[3.1.0]hexane derivatives involves esterification with a chiral auxiliary, such as O-acetyl-(S)-mandelic acid. researchgate.net This reaction converts the enantiomeric alcohols into diastereomeric esters, which can then be separated. researchgate.net The chiral auxiliary is subsequently cleaved to yield the resolved, enantiomerically pure alcohols. This method was also used to determine the enantiomeric excess of a cyclopentenol (B8032323) precursor for a related bicyclic system. conicet.gov.ar

Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a direct method for separating enantiomers. google.combgb-analytik.com CSPs create a chiral environment where enantiomers interact differently, leading to different retention times. bgb-analytik.com This technique has been successfully applied to resolve the enantiomers of anti-HIV active adenosine analogues that feature a bicyclo[3.1.0]hexane core. researchgate.net The selection of the appropriate chiral HPLC media, such as Daicel ChiralCel or ChiralPak columns, and the optimization of conditions are crucial for achieving high enantiomeric purity on a preparative scale. researchgate.netgoogle.comthieme-connect.de

Derivatization with Chiral Auxiliaries for Diastereomeric Separation (e.g., O-acetyl-(S)-mandelic acid esterification)

Scalable Synthetic Processes and Process Optimization

Transitioning from laboratory-scale synthesis to industrial production requires the development of scalable, efficient, and robust processes.

Significant progress has been made in developing practical and scalable syntheses for key bicyclo[3.1.0]hexane intermediates. One such process is the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one, which has been successfully demonstrated on a multi-kilogram scale. acs.org A pivotal step in this route is a catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene using a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.org The resulting homochiral this compound is then oxidized to the target ketone with excellent retention of enantiopurity. acs.org Another scalable route, demonstrated on a hundred-gram scale, produces an intermediate for the antiviral drug lenacapavir, also starting from an inexpensive chiral precursor. nih.govacs.org

Telescoping, or telescoping reactions, involves performing multiple synthetic steps sequentially in a single reactor without isolating the intermediates. acs.org This approach enhances efficiency by reducing workup steps, minimizing solvent usage, and saving time.

StepReactantReagentsIntermediate/ProductScaleRef
1 (R)-EpichlorohydrinAllylMgCl1-Chloro-6-hepten-2-olHundred-gram nih.gov
2 1-Chloro-6-hepten-2-olNaOH(R)-1,2-Epoxyhex-5-eneHundred-gram nih.gov
3 (R)-1,2-Epoxyhex-5-eneLTMP (catalytic)(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-olHundred-gram acs.orgnih.gov
4 (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-olTEMPO/Bleach(1R,5S)-Bicyclo[3.1.0]hexan-2-oneHundred-gram nih.gov

Multi-Kilogram Scale Production Feasibility

The transition from laboratory-scale synthesis to multi-kilogram production of this compound and its enantiomers is a critical step for its application in pharmaceutical manufacturing and other industrial uses. Research has focused on developing robust, scalable, and cost-effective synthetic routes that avoid the limitations of earlier methods, such as complex separation procedures and the use of hazardous or expensive reagents. google.com

A significant challenge in large-scale synthesis is the production of specific, enantiomerically pure forms of the molecule, which are often required for therapeutic applications. google.com Processes that are amenable to scale-up and utilize practical, safe reagents are essential for industrial manufacturing. google.com

One of the most well-documented scalable syntheses produces the enantiomer (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol as a key intermediate. acs.org This process starts from the enantiopure epoxy alkene, (R)-1,2-epoxyhex-5-ene, and utilizes an intramolecular cyclopropanation reaction. acs.org The mechanism involves the deprotonation of the epoxy alkene with a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), leading to an α-lithiation of the epoxide. acs.org This is followed by an intramolecular cyclization that forms the desired bicyclic alcohol with high diastereoselectivity. acs.org

This specific process has been successfully executed on a multi-kilogram scale. In a documented scale-up, the reaction yielded 6.2 kg of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol as a solution in methyl tert-butyl ether (MTBE), achieving an 82% yield. acs.org The resulting intermediate was of sufficient quality to be used directly in the subsequent oxidation step without further purification. acs.org

Scale-Up Synthesis of (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol acs.org
Starting MaterialKey ReagentSolventScaleYieldNotes
(R)-1,2-Epoxyhex-5-eneLithium 2,2,6,6-tetramethylpiperidide (LTMP)Methyl tert-butyl ether (MTBE)Multi-kilogram6.2 kg (82%)Product used directly in next step.

Another scalable approach has been developed for the synthesis of (1S,2R,5R)-Bicyclo[3.1.0]hexan-2-ol, an intermediate for the antiviral agent lenacapavir. nih.govacs.org This route begins with the inexpensive commodity chemical (R)-epichlorohydrin and involves a multi-step, telescoped process. nih.govacs.org A key step is the Hodgson reaction, where an epoxide intermediate is treated with n-butyllithium (n-BuLi) in the presence of 2,2,6,6-tetramethylpiperidine (TMP) to yield the target alcohol. nih.govverixiv.org This process has been successfully demonstrated on a hundred-gram scale, with reaction conditions optimized for safety and efficiency at a larger scale, for instance by using a 5 L reactor and maintaining strict temperature control. nih.gov

Hundred-Gram Scale Synthesis of (1S,2R,5R)-Bicyclo[3.1.0]hexan-2-ol nih.gov
PrecursorKey ReagentsSolventScaleReaction TemperatureNotes
Epoxide intermediate (derived from (R)-epichlorohydrin)n-Butyllithium (n-BuLi), 2,2,6,6-Tetramethylpiperidine (TMP)Methyl tert-butyl ether (MTBE)Hundred-gram (in 5 L reactor)-10 °CPart of a 6-step sequence demonstrated to be scalable.

These examples demonstrate the feasibility of producing this compound and its specific enantiomers on a significant scale. The developed syntheses address common industrial challenges by providing high-yield, enantioselective, and scalable processes, paving the way for the large-scale manufacture of pharmaceuticals and other advanced materials derived from this versatile bicyclic alcohol. acs.orgnih.gov

Stereochemistry and Conformational Analysis of Bicyclo 3.1.0 Hexan 2 Ol

Stereoisomerism within the Bicyclo[3.1.0]hexane Framework

Cis/Trans Isomerism and Diastereoselectivity

The fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings in the bicyclo[3.1.0]hexane structure creates a folded molecule. This inherent strain and fixed conformation influence the stereochemical outcome of reactions. The relative orientation of the hydroxyl group at the C-2 position with respect to the cyclopropane ring defines the cis and trans diastereomers.

In derivatives such as 2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol, also known as sabinene (B1680474) hydrate (B1144303), the relationship between the methyl group and the isopropyl group can lead to different isomers. nist.govnist.gov For instance, trans-sabinene hydrate is designated as the (1α,2α,5α) stereoisomer, while cis-sabinene hydrate is the (1α,2β,5α) stereoisomer. nist.govcas.org The synthesis of bicyclo[3.1.0]hexane derivatives can be highly diastereoselective. For example, certain synthetic routes have demonstrated the ability to produce cis-isomers with a diastereomeric purity of over 99% as determined by ¹H NMR. researchgate.net The stereoselectivity of these reactions is often dictated by the reaction conditions and the nature of the starting materials. rsc.org

Table 1: Selected Diastereomers of this compound Derivatives

Compound Name Systematic Name CAS Number Stereochemistry
trans-Sabinene hydrate (1α,2α,5α)-2-Methyl-5-(1-methylethyl)this compound 17699-16-0 trans for Me vs IP

Data sourced from NIST Chemistry WebBook and CAS Common Chemistry. nist.govcas.orgechemi.com

Chirality and Enantiomeric Purity

The this compound structure is inherently chiral due to the presence of multiple stereogenic centers. The absolute configuration at these centers (designated as R or S) determines the enantiomeric form of the molecule. The synthesis of enantiomerically pure bicyclo[3.1.0]hexane derivatives is a significant area of research, often employing chiral starting materials or asymmetric synthesis strategies. researchgate.netnih.govgoogle.com

For instance, the synthesis of chiral bicyclo[3.1.0]hexane derivatives has been achieved starting from (+)-3-carene, a naturally occurring monoterpene. researchgate.net The enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical parameter in the synthesis of these compounds. High enantiomeric purity is often essential for applications in areas such as fragrance chemistry and medicinal chemistry. rsc.orgresearchgate.net

Methods for Stereochemical Assignment and Confirmation

A variety of spectroscopic and analytical techniques are employed to determine the complex stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for determining the relative stereochemistry of bicyclo[3.1.0]hexane derivatives. dntb.gov.ua The coupling constants (J-values) between protons provide valuable information about their dihedral angles, which in turn helps to establish the conformation of the ring system. rsc.org For example, ¹H NMR spectra can distinguish between cis and trans isomers based on the observed coupling patterns and chemical shifts. researchgate.net In some cases, lanthanide shift reagents are used to resolve overlapping signals in the NMR spectrum, allowing for a more detailed structural analysis. rsc.orgresearchgate.net Conformational studies of bicyclo[3.1.0]hexane derivatives have been successfully carried out using ¹³C NMR. dntb.gov.ua

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining both the relative and absolute configuration of crystalline bicyclo[3.1.0]hexane derivatives. researchgate.netresearchgate.net This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. google.com The absolute configuration of chiral compounds can be established unambiguously, often by referencing a known chiral center within the molecule or through the use of anomalous dispersion. researchgate.netresearchgate.net The crystal structures of several bicyclo[3.1.0]hexane derivatives have been reported, confirming their stereochemistry and providing insights into their conformational preferences. researchgate.netresearchgate.net

Table 2: Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative

Compound Crystal System Space Group

Note: While not a this compound, this related structure illustrates the type of data obtained from X-ray crystallography. researchgate.net

Circular Dichroism Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules in solution. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.comacs.org The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental CD spectrum of a bicyclo[3.1.0]hexane derivative to spectra predicted by theoretical calculations (such as those using density functional theory, DFT), the absolute configuration can be assigned with a high degree of confidence. researchgate.netnih.gov This method is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained. researchgate.net The combination of CD, optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD) spectroscopy with DFT calculations has been shown to be a powerful approach for determining the absolute configuration of complex bicyclo[3.1.0]hexane derivatives. researchgate.netnih.gov

Conformational Preferences and Dynamics of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane framework, which forms the core of this compound, possesses distinct conformational properties due to the fusion of a cyclopentane ring and a cyclopropane ring. This fusion introduces significant ring strain and governs the three-dimensional shape the molecule preferentially adopts.

Comprehensive conformational studies, utilizing a variety of experimental and computational methods, have established that the bicyclo[3.1.0]hexane skeleton exists almost exclusively in a boat conformation . conicet.gov.arrsc.orgresearchgate.net This preference is a direct consequence of the steric and electronic demands imposed by the fused three-membered ring. The alternative chair-like conformations are considered to be substantially less stable. researchgate.net Investigations using single-crystal X-ray diffraction have confirmed the boat structure in solid-state derivatives, also revealing that the five-membered ring portion is considerably flattened compared to an unstrained cyclopentane ring. rsc.org

The primary driving force for the adoption of the boat form is the avoidance of steric hindrance from the cyclopropane ring. conicet.gov.ar In this arrangement, the molecule minimizes unfavorable eclipsing interactions that would be more pronounced in other conformations. Computational analyses, including quantum theory and potential energy surface (PES) mapping, corroborate these findings. conicet.gov.arresearchgate.net These studies show that the boat-like (BL) conformation represents the global energy minimum on the potential energy surface for the bicyclo[3.1.0]hexane system. conicet.gov.arresearchgate.net

The rigid and well-defined geometry of the bicyclo[3.1.0]hexane scaffold has made it a valuable structural motif in medicinal chemistry. mdpi.comnih.gov By incorporating this rigid core, chemists can design molecules with conformationally restricted side chains, which can lead to enhanced potency and selectivity for biological targets such as G-protein coupled receptors and transporters. mdpi.comnih.govnih.gov In the context of nucleoside analogues, the bicyclo[3.1.0]hexane template can lock the molecule in either a "North" (N) or "South" (S) conformation, a critical factor for antiviral activity. tandfonline.comnih.gov For instance, a conformational analysis of such nucleosides showed that the Northern conformers generally prefer an anti glycosyl torsion angle, while the Southern conformers favor the syn range. tandfonline.com

The table below summarizes the key conformational characteristics of the bicyclo[3.1.0]hexane ring system.

Conformation Relative Stability Key Geometric Features Supporting Evidence
Boat-like (BL) Most Stable (Global Minimum)The five-membered ring is flattened. rsc.orgX-ray Diffraction rsc.org, Microwave & Far-IR Spectroscopy conicet.gov.ar, DFT Calculations conicet.gov.arresearchgate.net, PES Mapping researchgate.net
Chair-like (CL) Much Less StableHigher in energy compared to the boat form.Conformational searches at the B3LYP/6-311++G** level. researchgate.net

Detailed research findings from various scientific approaches have provided a consistent picture of the conformational landscape of this bicyclic system.

Methodology Detailed Research Findings
Single-Crystal X-ray Diffraction Showed that the bicyclo[3.1.0]hexane skeleton of a derivative exists in a boat conformation. The study also quantified the flattening of the five-membered ring system. rsc.org
Potential Energy Surface (PES) Mapping Computational mapping revealed that the global minimum is centered around the boat-like (BL) conformation for various bicyclo[3.1.0]hexane derivatives. conicet.gov.arresearchgate.net
Computational Analysis (DFT) Theoretical calculations have been used to understand the electronic factors and steric interactions that lead to the enhanced stability of the boat-like conformation over other possible arrangements. conicet.gov.arresearchgate.net
Spectroscopic Analysis (Microwave, Far-IR) Experimental data from microwave and far-infrared spectroscopy have corroborated computational findings, indicating the boat-like conformation is the sole stable configuration. conicet.gov.ar
Use in Medicinal Chemistry The rigid bicyclo[3.1.0]hexane scaffold has been used to conformationally restrict histamine (B1213489) analogues, leading to high selectivity for the H₃ receptor over the H₄ receptor. mdpi.com It has also been employed as a conformationally constrained isostere for a cyclohexane (B81311) ring in the design of NPY Y1 antagonists. nih.gov

Reactivity and Mechanistic Pathways of Bicyclo 3.1.0 Hexan 2 Ol and Its Analogues

Ring Opening and Rearrangement Reactions

The unique structural arrangement of the bicyclo[3.1.0]hexane framework, characterized by the fusion of a five-membered ring with a highly strained three-membered cyclopropane (B1198618) ring, predisposes it to undergo a variety of ring-opening and rearrangement reactions. These processes are fundamental to its chemical character and are driven by the release of ring strain.

Fragmentation of Cyclopropylcarbinyl Radical Systems

The generation of a radical adjacent to the cyclopropane ring in bicyclo[3.1.0]hexane systems, forming a cyclopropylcarbinyl radical, initiates rapid fragmentation. The regioselectivity of this ring opening is heavily influenced by stereoelectronic factors. ucl.ac.uk Studies on the 1-bicyclo[3.1.0]hexanylmethyl radical have shown two competing fragmentation pathways. uci.edu

One pathway involves the fission of the internal, shared bond of the bicyclic structure, resulting in a ring-expansion event to form a methylenecyclohexane (B74748) derivative after reduction. The alternative pathway involves the cleavage of the external bond of the cyclopropane ring, which is exo to the five-membered ring, leading to the formation of a 2-methyl-methylenecyclopentane derivative. uci.edu The kinetics for these competing pathways have been measured, demonstrating the subtle energetic balance that dictates the product distribution. uci.edu For instance, the use of a slower trapping agent was found to heavily favor the ring-expansion product. uci.edu

Further research has highlighted that in the reduction of bicyclo[3.1.0]halides, cleavage of the external bond is the predominant outcome, underscoring the role of stereoelectronic control in these radical reactions. ucl.ac.uk The process can also be initiated by the addition of an alkylthio radical to an alkenyl-substituted bicyclo[3.1.0]hexane, which generates the key cyclopropylcarbinyl radical intermediate that subsequently opens. ucla.edu

Table 1: Competing Fragmentation Pathways of 1-Bicyclo[3.1.0]hexanylmethyl Radical This table summarizes the two primary fragmentation routes for the 1-bicyclo[3.1.0]hexanylmethyl radical, highlighting the different bonds cleaved and the resulting molecular skeletons.

Fragmentation Pathway Bond Cleaved Product Skeleton Reference
Ring-Expansion Internal (shared) C-C bond Methylenecyclohexane uci.edu
Non-Expansion External C-C bond 2-Methyl-methylenecyclopentane uci.edu

Thermal Rearrangements (e.g., Bicyclo[3.1.0]hex-3-en-2-one to Phenol Tautomers)

Analogues of bicyclo[3.1.0]hexan-2-ol, such as bicyclo[3.1.0]hex-3-en-2-one, undergo significant thermal rearrangements at high temperatures. nih.govresearchgate.net A prominent example is the conversion to the ketonic tautomer of phenol. irbbarcelona.orgacs.org This transformation proceeds via a stepwise mechanism on the ground state (S₀) potential energy surface. nih.govresearchgate.net

The rate-determining step is the initial cleavage of the internal carbon-carbon bond of the cyclopropane ring. nih.govirbbarcelona.org This step involves a substantial energy barrier of approximately 41.2 kcal/mol, which is consistent with experimental observations that require heating to high temperatures, such as 280 °C for the analogous rearrangement of umbellulone (B1197196) to thymol. nih.govresearchgate.netacs.org This bond scission leads to the formation of a short-lived singlet diradical intermediate. irbbarcelona.orgacs.org Subsequently, this intermediate undergoes a rapid, low-barrier 1,2-hydrogen shift to yield the final cyclohexa-2,4-dienone product, the keto tautomer of phenol. nih.govresearchgate.netirbbarcelona.org Computational studies have provided evidence that this intermediate is best described as a diradical species rather than a zwitterion. researchgate.netirbbarcelona.org

Table 2: Energetics of Thermal Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one This interactive table details the key energetic parameters calculated for the thermal rearrangement pathway.

Mechanistic Step Species/State Calculated Energy Barrier (kcal/mol) Reference
Ring Opening (Rate-Determining) Transition Structure (TS1-S₀) 41.2 nih.govresearchgate.netacs.org
Hydrogen Shift Transition from Diradical Intermediate 2.7 nih.govirbbarcelona.org

Photochemical Rearrangements and Photoisomerization Mechanisms

The photochemical behavior of bicyclo[3.1.0]hexenone systems provides an alternative, often more efficient, route to rearranged products compared to thermal methods. nih.govresearchgate.net The photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-ones to phenols is typically initiated by photoexcitation from the singlet ground state (S₀) to an excited singlet state, followed by efficient intersystem crossing (ISC) to the lowest-energy triplet state (T₁). irbbarcelona.orgacs.org

Pinacol (B44631) Rearrangements of Bicyclic Diols

Diol derivatives of the bicyclo[3.1.0]hexane system are susceptible to acid-catalyzed Pinacol-type rearrangements. This reaction provides a valuable synthetic route for transforming the bicyclo[3.1.0]hexane skeleton into other bicyclic systems. For example, the treatment of 1-silyloxybicyclo[3.1.0]hexan-2-ols with a catalytic amount of a protic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid induces a rearrangement to produce 1-substituted bicyclo[2.1.1]hexan-5-ones. acs.orgacs.org

The mechanism is initiated by the protonation of the diol, which selectively generates a tertiary carbocation. acs.orgacs.org This carbocationic intermediate then undergoes a 1,2-alkyl shift, where one of the carbon atoms of the cyclopropane ring migrates. This migration facilitates a ring contraction of the five-membered ring and expansion of the three-membered ring, ultimately leading to the formation of the more stable bicyclo[2.1.1]hexane ketone product after deprotonation. acs.orgacs.org This sequential pinacol coupling and rearrangement strategy has been developed into a robust method for synthesizing a variety of substituted bicyclo[2.1.1]hexan-2-ones. acs.org

Anion-Accelerated Electrocyclic Ring Openings

The electrocyclic ring-opening of the cyclopropane ring in bicyclo[3.1.0]hexane systems can be significantly accelerated by the presence of anionic charge. It has been demonstrated that 6,6-dihalobicyclo[3.1.0]hexan-2-ones undergo a 2π-electrocyclic ring opening at low temperatures in the presence of a base. researchgate.net This anion-accelerated process generates a π-allyl cation intermediate, which is then trapped to yield meta-halophenols in good yields. researchgate.net

Carbocationic Rearrangements and Non-Classical Species

The formation of carbocations within the bicyclo[3.1.0]hexane framework leads to complex rearrangements, often involving non-classical intermediates where charge is delocalized over multiple atoms. The 2-bicyclo[3.1.0]hexyl cation is a classic example of a rigid cyclopropylcarbinyl system. acs.org However, the 3-bicyclo[3.1.0]hexyl cation is of particular interest as it can exist as a non-classical trishomocyclopropenylium cation, where the positive charge is stabilized by through-space interaction with the Walsh orbitals of the cyclopropane ring. smu.edu

Computational studies have revealed that while bicyclo[3.1.0]hexane itself prefers a boat-like conformation, the corresponding non-classical cation is most stable in a chair conformation. This implies that a conformational change must occur for the anchimeric assistance (neighboring group participation) from the cyclopropane ring to be effective during solvolysis reactions. smu.edu Furthermore, this cation is highly prone to rearrangement, with calculations showing a very low energy barrier (around 1 kcal/mol) for its transformation into the bicyclo[3.1.0]hept-2-yl cation. smu.edu These non-classical carbocations are defined by the delocalization of charge via neighboring σ- or π-bonds, with the 2-norbornyl cation being a quintessential example of σ-bond participation. dalalinstitute.com The unpredictable nature of these reactive intermediates often leads to a mixture of products, making their control a significant synthetic challenge. semanticscholar.org

Radical Reactions and Kinetics

The strained bicyclo[3.1.0]hexane framework plays a significant role in the trajectory of radical reactions. The kinetics of radical rearrangements are a key area of study, providing insight into reaction mechanisms and product distributions.

One notable example is the 1-bicyclo[3.1.0]hexanylmethyl radical, which can undergo fragmentation through two distinct pathways. uci.edu Fission of the shared, or endo, bond of the bicyclic system results in a ring-expansion to form a methylenecyclohexane derivative. uci.edu Alternatively, cleavage of the exo bond leads to a 2-methyl-methylenecyclopentane product. uci.edu Kinetic studies using the PTOC-thiol competition method have quantified the rates of these competing rearrangements. uci.edu

Data sourced from a kinetic study on the 1-bicyclo[3.1.0]hexanylmethyl radical. uci.edu

These kinetic parameters reveal that the ring-expansion pathway is generally favored. uci.edu The choice of the radical trapping agent can further influence the product ratio; slower agents like tri-n-butylstannane strongly favor the methylenecyclohexane product. uci.edu

Radical processes are also fundamental to certain synthetic strategies for forming the bicyclo[3.1.0]hexane skeleton itself. An intramolecular radical cyclopropanation of unactivated alkenes, using the α-methylene group of aldehydes as a C1 source, proceeds through a stepwise radical mechanism. d-nb.info This copper(I)/secondary amine cooperatively catalyzed reaction involves a 5-exo-trig cyclization of a radical intermediate onto the alkene. d-nb.info Furthermore, tandem radical cyclization-intramolecular SN2 reactions have been developed to synthesize bicyclo[3.1.0]hexan-2-ones. google.com

Cyclization and Annulation Mechanisms

The construction of the bicyclo[3.1.0]hexane scaffold is a significant challenge due to its inherent ring strain. nih.gov Synthetic chemists have developed several elegant cyclization and annulation strategies to access this valuable structural motif. These methods can be broadly categorized into those that form the three-membered ring onto a pre-existing five-membered ring, and those that build the five-membered ring onto a cyclopropane precursor. nih.gov

A prominent strategy is the intramolecular cyclopropanation. One such route begins with an enantiopure epoxy alkene, (R)-1,2-epoxyhex-5-ene. acs.org Deprotonation with a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) generates an α-lithiated epoxide, which then undergoes an intramolecular cyclization to yield trans-bicyclo[3.1.0]hexan-2-ols with high diastereoselectivity. acs.org A copper-catalyzed intramolecular radical cyclopropanation has also been developed, which utilizes an aldehyde's α-methylene group as the C1 source for the three-membered ring. d-nb.info

Convergent (3+2) annulation reactions represent another powerful approach. nih.gov These methods construct the five-membered ring by combining a three-carbon component with a two-carbon component. A novel synthesis involves the reaction of aminocyclopropanes (the three-carbon partner) with cyclopropenes (the two-carbon partner). nih.gov This annulation can be promoted by either an organic or an iridium photoredox catalyst under blue LED irradiation, affording highly substituted bicyclo[3.1.0]hexanes. nih.govrsc.org This method is particularly effective for creating derivatives with all-carbon quaternary centers. nih.gov

Other specialized cyclization methods include:

Transannular Alkylation : A diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes has been achieved through a transannular alkylation reaction. researchgate.net

Ring Contraction : A base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione can be used to form the bicyclo[3.1.0]hexane ring system. researchgate.net

Oxidation and Reduction Pathways (e.g., Oxidation to Bicyclo[3.1.0]hexan-2-one)

The secondary alcohol of this compound is readily oxidized to the corresponding ketone, bicyclo[3.1.0]hexan-2-one. This transformation is a key step in many synthetic sequences and can be accomplished using a variety of standard and specialized oxidizing agents. acs.org

A practical, large-scale synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one from (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol employs a TEMPO/sodium hypochlorite (B82951) system. acs.org This reaction is performed in a biphasic MTBE/water system buffered with dibasic potassium phosphate (B84403) to maintain the optimal pH. acs.org Other effective oxidation conditions include Swern oxidation and the use of ruthenium trichloride (B1173362) (RuCl₃) as a catalyst with an oxidizing agent like sodium hypochlorite (NaClO). google.com

Conversely, the reduction of the ketone bicyclo[3.1.0]hexan-2-one and its analogues back to the corresponding alcohol can be achieved with standard reducing agents. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are effective for this transformation.

Spectroscopic Analysis and Structural Elucidation of Bicyclo 3.1.0 Hexan 2 Ol Derivatives

Advanced NMR Spectroscopy for Structural Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of bicyclo[3.1.0]hexan-2-ol derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, while advanced 2D NMR techniques are essential for differentiating between complex isomers. ipb.pt

¹H NMR Spectroscopy is fundamental in determining the proton framework of the molecule. The chemical shifts (δ) of the protons are influenced by their spatial relationship to the hydroxyl group and the cyclopropane (B1198618) ring. For instance, in one derivative, the proton attached to the carbon bearing the hydroxyl group (H-2) appears as a distinct signal, with its multiplicity revealing coupling to neighboring protons. acs.org The protons of the cyclopropane ring often exhibit complex splitting patterns at high field (up to -0.07 ppm) due to their unique magnetic environment. acs.org The differentiation between endo and exo isomers is often possible through NMR, as the spatial orientation of substituents significantly affects the chemical shifts of nearby protons. rsc.org Nuclear Overhauser Effect (NOE) experiments can further confirm stereochemical assignments by identifying protons that are close in space. rsc.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atom attached to the hydroxyl group (C-2) typically resonates in the range of δ 65-75 ppm. acs.orgmpg.de The carbons of the cyclopropane ring are characteristically shifted to a higher field, appearing in the δ 15-30 ppm region. acs.org The specific chemical shifts are highly sensitive to the stereochemistry of the molecule, allowing for the differentiation of diastereomers. clockss.org

Advanced and 2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. ipb.pt These techniques help to establish connectivity between atoms, confirming the bicyclo[3.1.0]hexane framework and the positions of various substituents. For instance, COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Interactive Data Table: Representative NMR Data for this compound Derivatives

CompoundNucleusChemical Shift (δ, ppm)Key AssignmentsSource
(1R,5S)-Bicyclo[3.1.0]hexan-2-ol¹³C NMR6.9, 16.1, 24.2, 24.5, 30.3, 74.3Cyclopropane and cyclopentane (B165970) ring carbons, C-OH at 74.3 ppm acs.org
(1R,5S)-Bicyclo[3.1.0]hexan-2-ol¹H NMR-0.07-0.00 (m, 1H), 0.38-0.47 (m, 1H), 4.21 (d, J = 4.8 Hz, 1H)High-field cyclopropane protons, H-C-OH at 4.21 ppm acs.org
6-(Hydroxymethyl)this compound¹³C NMR21.1, 24.6, 25.2, 42.4, 66.5, 85.7, 89.1Ring carbons and carbinol carbons mpg.de
6-(Hydroxymethyl)this compound¹H NMR4.47 (d, J = 6.5 Hz, 1H), 2.03 (bs, OH)Signal for H-C-OH and broad singlet for hydroxyl proton mpg.de

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural insights through the analysis of their fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For bicyclic alcohols, the molecular ion peak is generally observable, though its intensity can vary. acs.orglibretexts.org For example, the molecular weight of a derivative like 2-methyl-5-(1-methylethyl)this compound is 154.25 g/mol , which would be observed as the M⁺ peak in its mass spectrum. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mpg.de

The fragmentation pattern provides a fingerprint for the molecule's structure. Common fragmentation pathways for cyclic alcohols include:

Loss of a hydrogen atom ([M-1]⁺): This is a common fragmentation for alcohols. whitman.edu

Loss of a water molecule ([M-18]⁺): Dehydration is a characteristic fragmentation pathway for alcohols, often resulting in a significant peak. acs.orgyoutube.com

Ring cleavage: The bicyclic system can undergo complex ring-opening and cleavage, leading to characteristic fragment ions. A notable fragment in many bicyclic alcohols is observed at an m/z of 57. acs.org

Loss of substituents: Any alkyl or other functional groups attached to the bicyclo[3.1.0]hexane core can be lost, leading to additional peaks in the spectrum. For instance, a methyl group loss would result in an [M-15]⁺ peak.

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)Source
This compoundC₆H₁₀O98.14Not explicitly detailed, but expect [M-H₂O]⁺ at 80 chemsrc.com
2-Methyl-5-(1-methylethyl)this compoundC₁₀H₁₈O154.25121, 93, 81, 71 nist.govmdpi.com
1-Phenyl-bicyclo[3.1.0]hexan-2-oneC₁₂H₁₂O172.23172 (M⁺), 144, 129, 115, 103, 77 mpg.de

Infrared (IR) Spectroscopy for Functional Group and Isomer Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives.

The most characteristic absorption in the IR spectrum of these compounds is the O-H stretch of the alcohol group, which appears as a strong, broad band in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to hydrogen bonding.

Other important absorptions include:

C-H stretching: The stretching vibrations of C-H bonds in the alkane part of the molecule are observed in the 2850-3000 cm⁻¹ region. libretexts.org The C-H bonds of the cyclopropane ring may show absorptions at slightly higher frequencies, around 3050-3100 cm⁻¹.

C-O stretching: The C-O stretching vibration of the alcohol appears as a strong band in the 1050-1250 cm⁻¹ region. libretexts.org

IR spectroscopy can also aid in distinguishing between isomers, although it is generally less definitive than NMR for this purpose. The exact position and shape of the O-H and C-O stretching bands can be influenced by the stereochemistry of the hydroxyl group (endo vs. exo) and the presence of intramolecular hydrogen bonding. clockss.org

Interactive Data Table: Characteristic IR Absorptions for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)DescriptionSource
O-H (alcohol)3200-3600Strong, broad libretexts.org
C-H (alkane)2850-3000Medium to strong libretexts.org
C-H (cyclopropane)~3050-3100Typically weak to medium-
C-O (alcohol)1050-1250Strong libretexts.org

Gas Chromatography (GC) for Purity Assessment and Isomer Co-elution Challenges

Gas chromatography (GC) is a primary technique for assessing the purity of volatile this compound derivatives and for separating mixtures of isomers. When coupled with a mass spectrometer (GC-MS), it allows for the identification of each separated component.

Purity Assessment: A pure sample of a this compound derivative will ideally show a single peak in the gas chromatogram. The presence of multiple peaks indicates impurities, which could be starting materials, byproducts, or degradation products. The area of each peak is proportional to the amount of that component in the mixture, allowing for quantitative analysis. gcms.cz

Isomer Separation: GC is often capable of separating stereoisomers of this compound. clockss.org The different spatial arrangements of the isomers lead to slight differences in their volatility and interaction with the stationary phase of the GC column, resulting in different retention times. For example, cis and trans isomers, or endo and exo isomers, can often be resolved using appropriate GC columns and temperature programs. acs.org

Co-elution Challenges: A significant challenge in the GC analysis of these compounds is the potential for co-elution , where two or more isomers have very similar or identical retention times and emerge from the column as a single peak. clockss.org This is particularly common with complex mixtures of diastereomers. When co-elution occurs, the resulting mass spectrum will be a composite of all the co-eluting compounds, complicating interpretation. To overcome this, method development is crucial, involving the optimization of parameters such as the type of GC column (e.g., using a chiral stationary phase for enantiomers), the temperature program, and the carrier gas flow rate.

Computational and Theoretical Investigations of Bicyclo 3.1.0 Hexan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental aspects of the bicyclo[3.1.0]hexane framework. These methods allow for a detailed examination of the electronic structure, which governs the molecule's stability and chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for studying bicyclo[3.1.0]hexane systems. Conformational analyses using DFT have consistently shown that the bicyclo[3.1.0]hexane skeleton preferentially adopts a boat-like conformation over a chair-like one. conicet.gov.ar This preference is attributed to the minimization of eclipsing strain in the boat conformer. The five-membered ring in this structure is also observed to be flatter compared to cyclopentane (B165970).

DFT calculations have been crucial in understanding the reaction mechanisms involving bicyclo[3.1.0]hexane derivatives. For instance, in the Pt- and Au-catalyzed 1,5-enyne cycloisomerization to form bicyclo[3.1.0]hexane structures, DFT studies have provided detailed mechanistic insights, revealing the factors that control diastereoselectivity and reactivity. figshare.com Distortion/interaction analyses within the DFT framework have shown that for the platinum-catalyzed reaction, the favored transition state benefits from stronger hydrogen bonding and CH···π interactions, along with reduced steric repulsion. figshare.com In the gold-catalyzed variant, the diastereoselectivity is governed by the degree of out-of-plane distortion of the alkenyl group and the bending of the alkyne moiety in the transition states. figshare.com

Furthermore, DFT has been used to analyze the conformational stability of functionally substituted bicyclo[3.1.0]hexane derivatives. nih.gov For example, in a study of a GABA analogue with a bicyclo[3.1.0]hexane backbone, DFT calculations (B3LYP/6-31G*) identified two nearly equally stable conformers, a syn- and an anti-form, which was consistent with hypotheses based on cyclopropylic strain. nih.gov

Alongside DFT, ab initio and semiempirical methods have been employed to investigate the mechanisms of reactions involving bicyclo[3.1.0]hexan-2-ol derivatives. In a study on the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, a derivative of this compound, various computational methods including PM3, HF/6-31G, and UMP2/6-31G were used. marmara.edu.tr These calculations helped to elucidate a two-step mechanism for the pyrolysis reaction, which surprisingly yielded 1,3,3-trimethyl-1,4-cyclohexadiene instead of the expected 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene. marmara.edu.tr The computational results indicated that the first step is the elimination of the ester, followed by a sigmatropic rearrangement which is the rate-determining step. marmara.edu.tr

Ab initio CASSCF and CASPT2 calculations have also been used to explore the potential energy surfaces of related systems, such as the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. researchgate.net These high-level calculations are essential for understanding complex photochemical processes.

The photochemical behavior of systems related to this compound is a fascinating area of study. Benzene (B151609), which is aromatic in its ground state, becomes antiaromatic in its lowest excited states. nih.gov This concept, known as excited-state antiaromaticity (ESAA), can drive photochemical reactions that lead to the formation of complex three-dimensional structures from simple aromatic precursors. nih.govacs.org

Quantum chemical calculations have been pivotal in understanding how the relief of ESAA triggers the photoinitiated nucleophilic addition of solvents to benzene in acidic media, yielding substituted bicyclo[3.1.0]hex-2-enes. nih.gov Two primary mechanisms were investigated through computational and experimental means. The operative mechanism was found to involve the photorearrangement of benzene to benzvalene, which is then protonated and undergoes nucleophilic attack. nih.gov This process highlights how photochemical distortions driven by ESAA can be harnessed to synthesize complex scaffolds like the bicyclo[3.1.0]hexane system. nih.gov

Ab Initio and Semiempirical Methods in Mechanistic Elucidation

Molecular Docking and Computational Screening

The rigid bicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry for creating conformationally restricted analogues of biologically active molecules. acs.orgresearchgate.net Molecular docking and computational screening are key techniques used to predict and evaluate the binding of these molecules to biological targets.

For example, this compound derivatives have been identified in plant extracts and their potential biological activities have been explored using in silico methods. unisza.edu.my In one study, this compound, 2-methyl-5-(1-methylethyl)- was among the compounds from Trachyspermum ammi that were docked against the SMAD4 protein, a tumor suppressor implicated in gallbladder cancer. unisza.edu.my These docking studies provide insights into the potential protein-ligand interactions and binding affinities. unisza.edu.my

In another study, volatile compounds from medicinal plants, including a bicyclo[3.1.0]hexan-3-ol derivative, were screened via molecular docking against proteases of the SARS-CoV-2 virus to identify potential inhibitors. jppres.com Such computational screening of large compound libraries is an efficient first step in the drug discovery process. mdpi.com

Theoretical Insights into Reaction Diastereoselectivity

Theoretical calculations are invaluable for understanding and predicting the stereochemical outcome of reactions that form the bicyclo[3.1.0]hexane ring system. The diastereoselectivity of such reactions is often determined by subtle differences in the energies of various transition states.

As mentioned previously, DFT calculations on the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes provided a detailed rationale for the observed diastereoselectivity. figshare.com For the platinum-catalyzed reaction, the transition state leading to the major diastereomer was stabilized by a combination of hydrogen bonding, CH···π interactions, and lower steric repulsion. figshare.com For the gold-catalyzed reaction, the preference was attributed to geometric factors in the transition state, namely the distortion of the double bond and the bending of the triple bond. figshare.com

In the synthesis of trans-bicyclo[3.1.0]hexan-2-ols from epoxy alkenes, the high diastereoselectivity is explained by a proposed mechanism where deprotonation occurs trans to the β-alkyl chain, followed by an intramolecular cyclization of the resulting carbenoid intermediate via a chair-like transition state. acs.org Similarly, in the synthesis of bicyclo[3.1.0]hexanes through the annulation of cyclopropenes with aminocyclopropanes, high diastereoselectivity was achieved, particularly with difluorocyclopropenes, yielding important building blocks for medicinal chemistry. rsc.org Computational studies can model these transition states and quantify the energy differences that lead to the selective formation of one diastereomer over another.

Synthetic Applications of Bicyclo 3.1.0 Hexan 2 Ol As a Chiral Building Block

Precursors for Complex Natural Products Synthesis

The unique topology of the bicyclo[3.1.0]hexane system serves as a versatile scaffold for the construction of intricate molecular architectures found in natural products. By leveraging the inherent strain and stereochemistry of bicyclo[3.1.0]hexan-2-ol and its derivatives, chemists can access complex carbocyclic cores that are otherwise challenging to synthesize.

Lenacapavir (GS-6207) is a first-in-class, long-acting HIV capsid inhibitor with a complex molecular structure. researchgate.net A critical component of its synthesis involves a chiral bicyclo[3.1.0]hexane fragment, referred to as Fragment C. The synthesis of this fragment relies on intermediates derived from the bicyclo[3.1.0]hexane framework.

A scalable, enantioselective synthesis has been developed starting from readily available materials to produce key intermediates like (1R,5S)-bicyclo[3.1.0]hexan-2-one. nih.govnih.govnih.gov This ketone is directly accessible via oxidation of the corresponding (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol. nih.govresearchgate.net The synthesis of this bicyclic alcohol can begin with the chiral epoxide (R)-1,2-epoxyhex-5-ene, which undergoes a reaction with a lithium amide base to form the bicyclic alcohol through an intramolecular insertion into the olefin. researchgate.net

Further elaboration of the bicyclic ketone leads to another crucial intermediate, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. nih.govnih.gov The process involves key steps such as an I2-promoted hydroxylation and an Albright-Goldman oxidation. nih.govnih.gov This multi-step sequence, which originates from a precursor of this compound, highlights the compound's role in constructing the sophisticated core of Lenacapavir. researchgate.netnih.govnih.govnih.gov

Table 1: Key Intermediates in Lenacapavir Synthesis Derived from the Bicyclo[3.1.0]hexane Scaffold

Intermediate CompoundStarting Material/PrecursorKey TransformationReference
(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol(R)-1,2-Epoxyhex-5-eneIntramolecular olefin insertion researchgate.net
(1R,5S)-Bicyclo[3.1.0]hexan-2-one(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-olOxidation nih.govresearchgate.net
(1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one(1R,5S)-Bicyclo[3.1.0]hexan-2-oneI2-promoted hydroxylation, Albright-Goldman oxidation nih.govnih.gov

Galiellalactone (B1674401) is a fungal metabolite known to be a potent inhibitor of the STAT3 signaling pathway, a target for cancer therapy. d-nb.info The synthesis of epimers of galiellalactone has been accomplished using a chiral bicyclo[3.1.0]hexane starting material. d-nb.info Specifically, the enantioselective total synthesis of the C4 epimer of galiellalactone was developed utilizing (1R,5S)-bicyclo[3.1.0]hexan-2-one as the starting material. d-nb.info This ketone, the direct oxidation product of this compound, provides the necessary stereochemical foundation for constructing the complex tricyclic core of the target molecule. d-nb.info The synthetic strategy takes advantage of the ring strain within the bicyclic system to facilitate key transformations. d-nb.info

Herbimycin is an ansamycin (B12435341) antibiotic with antitumor properties. Synthetic approaches toward fragments of this complex natural product have explored various strategies, including those that generate bicyclo[3.1.0]hexane intermediates. In one such approach aimed at synthesizing the C3-C11 fragment of herbimycin, a key step involved the fragmentation of a substituted bicyclic lactone. mdpi.com While the primary strategy did not proceed as planned, an interesting and relevant transformation was observed. Anionic/Lewis acid-catalyzed fragmentation of an advanced intermediate unexpectedly yielded RS-(1l,2u,3l,4l,5u)-3-[2’-(t-butyldimethylsilyloxy)ethyl]-4-[(t-butyldimethylsilyloxy)methyl]-2-methyl-5-(phenylsulphonyl)this compound. mdpi.com This outcome demonstrates how the this compound core can be formed under specific reaction conditions during the pursuit of complex molecular targets like herbimycin. mdpi.com

Role in the Synthesis of Galiellalactone Epimers

Development of Conformationally Restricted Analogues

The rigid bicyclo[3.1.0]hexane scaffold is an ideal template for designing and synthesizing conformationally restricted analogues of biologically active molecules. By locking a flexible pharmacophore into a specific bioactive conformation, it is possible to enhance potency, selectivity, and metabolic stability.

Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, are important antiviral and anticancer agents. Fusing a cyclopropane (B1198618) ring to the cyclopentane (B165970) core, as in the bicyclo[3.1.0]hexane system, creates conformationally "locked" nucleosides that mimic either the North (N) or South (S) conformation of natural nucleosides.

North-methanocarbathymidine (N-MCT) is a potent anti-herpes agent whose pseudosugar is a bicyclo[3.1.0]hexane ring system, fixing the molecule in the N-conformation. researchgate.net The synthesis of N-MCT and other related carbocyclic nucleosides utilizes a chiral bicyclic pseudosugar precursor derived from a cyclopentenol (B8032323) synthon. researchgate.net This precursor, which contains the core bicyclo[3.1.0]hexane structure, is then elaborated to construct the nucleobase, ultimately yielding the target nucleoside analogue. researchgate.netvdoc.pub The rigid structure conferred by the bicyclo[3.1.0]hexane template is crucial for its potent biological activity. researchgate.net This synthetic strategy has also been applied to create related analogues like N-thia-carba-thymidine, where a sulfur atom is incorporated into the bicyclic system.

Table 2: Synthesis of North-Methanocarbathymidine (N-MCT)

Synthetic StageDescriptionKey IntermediateReference
Part ASynthesis of the carbobicyclic pseudosugarA protected bicyclo[3.1.0]hexane precursor researchgate.net
Part BConstruction of the thymine (B56734) baseLinear attachment to the pseudosugar researchgate.net
Final ProductNorth-methanocarbathymidine (N-MCT)A conformationally locked carbocyclic nucleoside researchgate.netvdoc.pub

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The development of conformationally restricted GABA analogues can lead to selective inhibitors of GABA transporters (GATs), which are important targets for treating neurological disorders.

The bicyclo[3.1.0]hexane backbone has been successfully employed as a key conformationally restricting element in the design of novel GABA analogues. Starting with a known GAT-3/BGT-1 nonselective inhibitor that features a chiral trans-cyclopropane structure, further conformational restriction with the rigid bicyclo[3.1.0]hexane scaffold led to the development of the first highly potent and selective inhibitor of the betaine/GABA transporter-1 (BGT-1). The synthesis of these analogues demonstrates that the defined three-dimensional structure of the bicyclo[3.1.0]hexane system is a valuable tool for achieving high selectivity for specific GAT subtypes.

Table 3: Bicyclo[3.1.0]hexane-Based GABA Analogues as GAT Inhibitors

Lead CompoundModificationResulting CompoundBiological ActivityReference
(2S,3R)-4-amino-3,4-methanobutyric acidConformational restriction with a bicyclo[3.1.0]hexane backboneNovel bicyclo[3.1.0]hexane GABA analogueHighly potent and selective BGT-1 inhibitor (IC50 = 0.59 μM)

Analogues of Sugars (e.g., Beta-Arabinofuranosyl and Alpha-Galactofuranosyl Rings)

Bicyclo[3.1.0]hexane derivatives have been successfully employed as conformationally restricted analogues of sugar rings, such as β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netnih.gov The rigidity of the bicyclic system mimics the specific puckered conformations of furanose rings found in nucleosides and other biologically important carbohydrates. This conformational locking can lead to enhanced binding affinity and selectivity for target enzymes or receptors.

A synthetic route has been developed to produce both β-arabinofuranosyl and α-galactofuranosyl analogues from a single precursor, taking advantage of the pseudo-enantiomeric relationship between the two target ring systems. researchgate.netnih.gov Key steps in this synthesis include a base-promoted ring contraction of an epoxy ketone to form the bicyclo[3.1.0]hexane core and a late-stage resolution to separate the desired enantiomers. researchgate.netnih.gov

Furthermore, bicyclo[3.1.0]hexane-based amines have been used to synthesize mimics of UDP-galactofuranose (UDP-Galf), the donor substrate for galactofuranosyltransferases involved in mycobacterial galactan biosynthesis. mdpi.comnih.gov These mimics, prepared through reductive amination, have been evaluated as inhibitors of the enzyme GlfT2. mdpi.comnih.gov

Table 1: Synthesis of Sugar Analogues from this compound Derivatives

Target AnalogueKey Synthetic StrategyPrecursorReference
β-Arabinofuranosyl RingBase-promoted ring contraction of an epoxy ketoneCyclohexane-1,4-dione derivative researchgate.netnih.gov
α-Galactofuranosyl RingBase-promoted ring contraction of an epoxy ketoneCyclohexane-1,4-dione derivative researchgate.netnih.gov
UDP-Galf MimicsReductive aminationBicyclo[3.1.0]hexane-based amine mdpi.comnih.gov

Adenosine (B11128) Receptor Ligands

The bicyclo[3.1.0]hexane scaffold, often referred to as a "(N)-methanocarba" moiety, has been instrumental in the development of potent and selective adenosine receptor ligands. nih.gov This rigid ring system effectively locks the conformation of the ribose-like portion of nucleoside analogues, which can significantly enhance their affinity and selectivity for specific adenosine receptor subtypes, particularly the A3 receptor. nih.govnih.gov

Research has focused on modifying various positions of the purine (B94841) ring and the 5'-position of the bicyclo[3.1.0]hexane moiety to explore structure-activity relationships. nih.gov For instance, the introduction of a dibenzylamino group at the 6-position and a methylthio group at the 2-position of the purine ring, combined with the (N)-methanocarba scaffold, resulted in a compound with high A3 receptor selectivity and a Ki value of 0.38 μM. nih.govresearchgate.net

These conformationally locked nucleosides serve as crucial tools for studying the structural requirements for receptor binding and for the development of potential therapeutic agents targeting adenosine receptors. nih.gov

Table 2: Bicyclo[3.1.0]hexane-Based Adenosine Receptor Ligands

Compound ModificationReceptor TargetKey FindingReference
(N)-Methanocarba scaffoldA3 Adenosine ReceptorIncreased potency and selectivity nih.gov
6-Dibenzylamino, 2-Methylthio substitutionA3 Adenosine ReceptorHigh selectivity, Ki = 0.38 μM nih.govresearchgate.net
5'-Carboxamide variationsA3 Adenosine ReceptorHighly efficient substituents researchgate.net

Neuraminidase Inhibitors

The bicyclo[3.1.0]hexane scaffold has been investigated as a mimic of sialic acid in a distorted boat conformation, which is a key intermediate in the catalytic pathway of influenza neuraminidase. rsc.orgnih.govresearchgate.net By mimicking this transition state, bicyclo[3.1.0]hexane-based compounds can act as inhibitors of this crucial viral enzyme.

A general synthetic route for these constrained-ring molecules has been developed, often involving a photochemical reaction followed by a Johnson–Corey–Chaykovsky cyclopropanation. rsc.orgnih.gov Subsequent functionalization allows for the exploration of interactions within the neuraminidase active site, including the 150-cavity. rsc.orgnih.gov

Inhibition assays have demonstrated that these derivatives can exhibit low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes. rsc.orgnih.govresearchgate.net While the inhibitory activity of some of the synthesized compounds was found to be modest, these results validate the potential of the bicyclo[3.1.0]hexane scaffold as a platform for designing novel neuraminidase inhibitors. rsc.orgplos.org

Table 3: Bicyclo[3.1.0]hexane-Based Neuraminidase Inhibitors

Neuraminidase SubtypeInhibitionKey Structural FeatureReference
Group-1 (H5N1)Low micromolarMimic of distorted sialic acid rsc.orgnih.govresearchgate.net
Group-2 (H9N2)Low micromolarMimic of distorted sialic acid rsc.orgnih.govresearchgate.net

Scaffolds for Pharmaceutical and Agrochemical Intermediates

The unique three-dimensional and rigid structure of the bicyclo[3.1.0]hexane system makes it a valuable scaffold for the construction of intermediates in the pharmaceutical and agrochemical industries. acs.orgresearchgate.net This framework provides a robust and stereochemically defined core upon which various functional groups can be installed, leading to diverse molecular architectures with potential biological activity.

In medicinal chemistry, the bicyclo[3.1.0]hexane scaffold has been utilized in the synthesis of analogues of glutamic acid and various nucleoside-based pharmaceuticals. acs.org For example, it is a key structural feature in the antiviral agent North-methanocarbathymidine (N-MCT). nih.gov The synthesis of these complex molecules often relies on the availability of chiral bicyclo[3.1.0]hexane building blocks, which can be prepared through various synthetic routes, including those starting from 2-deoxy-d-ribose. nih.gov

The versatility of the bicyclo[3.1.0]hexane core allows for its use in creating a wide range of compounds for screening and development in drug discovery and crop protection.

Derivatives with Specific Olfactory Properties

Derivatives of bicyclo[3.1.0]hexane have been synthesized and found to possess interesting and commercially valuable olfactory properties. researchgate.net Starting from naturally occurring terpenes such as (+)-3-carene, a variety of chiral fragrant compounds incorporating the bicyclo[3.1.0]hexane system have been prepared. researchgate.net

These synthetic derivatives are often structural analogues of naturally occurring fragrant compounds like ionones and damascones. researchgate.net The odor profiles of these molecules can range from fruity and floral to woody and balsamic notes. researchgate.net For example, one such derivative is described as having a woody-balsamic scent with a honey note, making it of interest to the perfume and cosmetic industry. researchgate.net

The synthesis of these fragrant molecules often involves chemoenzymatic methods, where lipases are used as biocatalysts to achieve high diastereomeric purity. researchgate.net The absolute configuration of the resulting products, which is crucial for their specific scent, has been confirmed through techniques such as X-ray crystallography. researchgate.net

Table 4: Olfactory Properties of Bicyclo[3.1.0]hexane Derivatives

Starting MaterialSynthetic MethodOdor ProfileReference
(+)-3-CareneChemoenzymaticWoody-balsamic with a honey note researchgate.net
(+)-3-CareneChemoenzymaticVaries from fruity to floral and woody researchgate.net

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The stereoselective synthesis of bicyclo[3.1.0]hexan-2-ol and its derivatives is of paramount importance, as the biological activity of these molecules is often dependent on their specific stereochemistry. nih.gov Current research is focused on developing more efficient and practical catalytic systems to achieve high enantioselectivity.

One established method involves the intramolecular cyclopropanation of epoxy alkenes. For instance, the use of a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can induce the cyclization of (R)-1,2-epoxyhex-5-ene to yield the corresponding homochiral bicyclo[3.1.0]hexan-1-ol, which can then be oxidized to the ketone. acs.org This method has proven to be scalable, demonstrating its utility in large-scale synthesis. acs.org A key aspect of this transformation is the deprotonation of the epoxide, which occurs selectively trans to the alkyl chain, leading to a highly diastereoselective outcome. acs.org

Future explorations in this area are likely to involve the development of novel chiral catalysts that can facilitate this transformation with even greater efficiency and selectivity. This includes the investigation of new metal-based catalysts and organocatalysts that can operate under milder conditions and with a broader substrate scope. For example, gold(I) complexes with chiral phosphoramidite (B1245037) ligands have shown promise in the enantioselective synthesis of bicyclo[3.1.0]hexan-2-ones through a tandem alkyne oxidation/cyclopropanation. acs.org

Catalyst/Reagent SystemSubstrateProductKey Features
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)(R)-1,2-Epoxyhex-5-ene(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-olHighly diastereoselective, scalable process. acs.org
Copper(I)/Secondary AmineAlkenyl aldehydesBicyclo[3.1.0]hexane skeletonsIntramolecular radical cyclopropanation, forms vicinal all-carbon quaternary stereocenters. d-nb.info
Gold(I)/Chiral Phosphoramidite1,6-enynesDensely functionalized bicyclo[3.1.0]hexanesEnantioselective oxidative cyclopropanation. researchgate.net

Investigation of this compound in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. wikipedia.org this compound and its derivatives are ideal candidates for the design of novel cascade sequences due to the inherent strain of the bicyclic system, which can be harnessed to drive subsequent transformations.

For instance, the thermal rearrangement of 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes, which can be derived from this compound, leads to the formation of functionalized bicyclo[3.2.1]octa-2,6-dienes via a Cope rearrangement. cdnsciencepub.com This demonstrates the potential of the bicyclo[3.1.0]hexane scaffold to serve as a linchpin in complex reaction cascades.

Future research will likely focus on designing new cascade reactions that exploit the unique reactivity of this compound. This could involve combining ring-opening reactions, cycloadditions, and rearrangements to access novel and complex molecular frameworks. Multicomponent reactions, where three or more reactants combine in a single step, represent another promising avenue for leveraging the reactivity of this scaffold. wikipedia.org

Computational Design of Bicyclo[3.1.0]hexane-Based Scaffolds with Tunable Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. unife.it In the context of bicyclo[3.1.0]hexane chemistry, computational methods can be used to predict the conformational preferences, strain energies, and reactivity of different derivatives.

Studies have shown that the bicyclo[3.1.0]hexane skeleton predominantly adopts a boat-like conformation to minimize steric strain. conicet.gov.ar Computational analysis using density functional theory (DFT) can quantify the strain energy and provide insights into the barriers for conformational interconversion. This knowledge is crucial for designing new derivatives with specific three-dimensional shapes and predictable reactivity.

Future directions in this area will involve the use of more sophisticated computational models to design novel bicyclo[3.1.0]hexane-based scaffolds with tailored electronic and steric properties. This could lead to the development of new catalysts, materials, and therapeutic agents with enhanced performance. For example, computational design could be used to create photomechanical "levers" based on the relief of homoantiaromatic destabilization in the excited state of benzene (B151609) derivatives, leading to the formation of bicyclo[3.1.0]hexenes. acs.org

Development of this compound as a Platform for Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique structure and reactivity of the bicyclo[3.1.0]hexane scaffold make it an attractive candidate for the development of new bioorthogonal tools.

The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system can participate in specific ring-opening reactions that are not typically found in biological systems. This unique reactivity could be exploited for applications such as targeted drug delivery, in vivo imaging, and the study of biological processes in real-time.

Future research in this area will focus on designing this compound derivatives that are stable under physiological conditions but can be selectively activated by a specific trigger, such as light or a particular enzyme. This would allow for precise spatial and temporal control over the desired chemical transformation within a biological environment.

Application of Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The synthesis of this compound and its derivatives can often involve hazardous reagents or intermediates, making flow chemistry an attractive alternative.

For example, the generation and use of reactive intermediates, such as carbenoids in cyclopropanation reactions, can be more safely controlled in a flow reactor. Furthermore, photochemical reactions, which are used in some synthetic routes to bicyclo[3.1.0]hexenes, are well-suited for flow chemistry setups, allowing for precise control of irradiation time and intensity. acs.org

The future of this compound synthesis will likely see an increased adoption of flow chemistry and continuous processing techniques. This will not only improve the safety and efficiency of existing synthetic routes but also enable the development of new transformations that are not feasible under batch conditions.

Further Elucidation of Mechanistic Nuances in Rearrangement Processes

The bicyclo[3.1.0]hexane system is prone to a variety of rearrangement reactions, driven by the release of ring strain. cdnsciencepub.comkhas.edu.tr A thorough understanding of the mechanisms of these rearrangements is crucial for controlling the outcome of reactions and for designing new synthetic strategies.

For example, the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane has been studied computationally to elucidate the reaction mechanism. khas.edu.tr The results suggest a two-step process involving an initial elimination to form a bicyclo[3.1.0]hex-2-ene intermediate, followed by a sigmatropic rearrangement. khas.edu.tr Quantum chemical calculations have been instrumental in distinguishing between different possible pathways, such as polar and biradical mechanisms. khas.edu.tr

Future research will continue to employ a combination of experimental and computational techniques to unravel the intricate details of these rearrangement processes. This will involve the use of advanced spectroscopic methods to detect transient intermediates and sophisticated computational models to map out the potential energy surfaces of these reactions. A deeper mechanistic understanding will enable chemists to predict and control the formation of specific products with high selectivity.

Rational Design of Novel Derivatizations for Enhanced Bioactivity or Material Properties

The bicyclo[3.1.0]hexane scaffold serves as a rigid framework that can be functionalized to create molecules with specific biological activities or material properties. acs.orgresearchgate.net The conformational rigidity of this scaffold is particularly valuable in drug design, as it can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity. researchgate.net

Derivatives of bicyclo[3.1.0]hexane have been investigated for a wide range of applications, including as analogues of nucleosides, amino acids, and other biologically important molecules. acs.orgresearchgate.netresearchgate.net For instance, bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated for their potential as antiviral and anticancer agents. nih.gov The rigid scaffold helps to pre-organize the molecule for binding to its biological target. nih.gov

Q & A

Q. What are the primary synthetic routes to bicyclo[3.1.0]hexan-2-ol, and what are their limitations?

this compound derivatives are commonly synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes or carbene-mediated cyclopropanation reactions . A key limitation is the sensitivity of the bicyclic system to steric and electronic effects, which can lead to low yields in functionalized derivatives. For example, electron-withdrawing substituents favor competing [3 + 2] cycloadditions over cyclopropanation . Methodological optimization, such as adjusting reaction temperatures or using chiral catalysts, is critical to improving diastereoselectivity .

Q. How can enantiomeric purity be achieved in this compound derivatives?

Enantiomerically pure derivatives require chiral resolution techniques or asymmetric synthesis. For instance, Mitsunobu coupling with protected nucleobases has been used to synthesize North- and South-bicyclo[3.1.0]hexene nucleosides with defined stereochemistry . Chiral GC columns (e.g., HP-5 MS or DB-5) are effective for resolving enantiomers, as demonstrated in retention index studies .

Q. What analytical methods are recommended for characterizing this compound derivatives?

Key methods include:

  • GC-MS : Boiling points (~293°C) and fragmentation patterns (e.g., m/z 222 for C15H26O derivatives) are used for identification .
  • NMR : Stereochemical assignments rely on coupling constants (e.g., <sup>1</sup>H NMR for axial/equatorial proton differentiation) .
  • Polarimetry : Optical rotation values distinguish enantiomers, particularly in terpene-derived derivatives .

Advanced Research Questions

Q. How do conformational dynamics of bicyclo[3.1.0]hexane systems influence their reactivity?

Boat-like conformations dominate in bicyclo[3.1.0]hexane derivatives, as confirmed by X-ray crystallography and microwave spectroscopy. This conformation minimizes eclipsing interactions between C(1)-C(2) and C(4)-C(5) bonds . In solvolysis reactions, the boat conformation stabilizes transition states via cyclopropyl-assisted mechanisms, accelerating reaction rates by up to 10<sup>3</sup>-fold compared to non-bicyclic analogs .

Q. What strategies address contradictions in stereochemical assignments of this compound derivatives?

Discrepancies often arise from overlapping NMR signals or misassigned retention indices. A validated approach combines:

  • Vibrational circular dichroism (VCD) : Resolves absolute configurations .
  • Comparative GC-MS : Matches retention indices (e.g., RI = 1053–1137 on non-polar columns) with authenticated standards .
  • Computational modeling : DFT calculations predict stability of stereoisomers and corroborate experimental data .

Q. How can functionalization at the cyclopropane "tip" enhance biological activity in bicyclo[3.1.0]hexane nucleosides?

Functionalization via cross-metathesis or carbene insertion introduces substituents (e.g., hydroxyl or aryl groups) that modulate planarity and pseudosugar conformation. For example, North-bicyclo[3.1.0]hexene nucleosides exhibit anti-HIV activity due to their flattened ring system, which mimics ribose puckering in natural nucleosides .

Data Comparison Tables

Q. Table 1. Comparison of Synthetic Methods for this compound Derivatives

MethodYield (%)DiastereoselectivityKey LimitationsReference
(3 + 2) Annulation60–80ModerateSensitive to steric hindrance
Carbene Cyclopropanation40–70HighCompeting [3 + 2] pathways
Mitsunobu Coupling50–75ExcellentRequires chiral precursors

Q. Table 2. Retention Indices (RI) for this compound Derivatives

Column TypeActive PhaseRI RangeApplicationReference
HP-5 MS5% Phenyl1053–1137Terpene analysis
DB-5Dimethylpolysiloxane1068–1098Enantiomer resolution

Methodological Recommendations

  • Stereochemical Purity : Use chiral GC columns (e.g., Chirasil-Dex) for resolving enantiomers .
  • Reaction Optimization : Employ low-temperature conditions (-78°C) to suppress side reactions in cyclopropanation .
  • Data Validation : Cross-reference NMR assignments with X-ray or VCD data to avoid misassignments .

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